molecular formula C8H16N2O B2840332 1-Methyl-4-(oxetan-3-yl)piperazine CAS No. 1788043-99-1

1-Methyl-4-(oxetan-3-yl)piperazine

Cat. No.: B2840332
CAS No.: 1788043-99-1
M. Wt: 156.229
InChI Key: ARSFCJSNOPPWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(oxetan-3-yl)piperazine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(oxetan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-2-4-10(5-3-9)8-6-11-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFCJSNOPPWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Heterocyclic Chemistry and Medicinal Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Within this broad class, 1-methyl-4-(oxetan-3-yl)piperazine is a prime example of a molecule constructed from highly valued medicinal scaffolds. cymitquimica.com Its structure features a piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, substituted with a methyl group and a four-membered oxetane (B1205548) ring. clearsynth.comnih.govsynblock.com This combination of a saturated, sp³-rich architecture is a departure from the often flat, aromatic systems, offering a more three-dimensional structure that can lead to improved pharmacological properties. nih.govacs.org

Significance of Piperazine and Oxetane Moieties in Chemical Biology and Drug Discovery Efforts

The piperazine (B1678402) ring is a well-established pharmacophore found in numerous approved drugs, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and basicity, and to serve as a versatile linker. researchgate.netnih.gov The piperazine skeleton is a common feature in compounds targeting a wide range of biological pathways. princeton.edu

The oxetane (B1205548) moiety, a four-membered cyclic ether, has gained considerable traction in recent years as a "molecular chameleon" in drug design. nih.govacs.orgnih.gov Its incorporation can offer several advantages:

Improved Physicochemical Properties: Oxetanes are polar and can enhance aqueous solubility, a critical factor for drug efficacy. nih.govacs.org They can also modulate the basicity (pKa) of nearby amines, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Metabolic Stability: The compact and strained nature of the oxetane ring can block sites of metabolic degradation, leading to a longer half-life of the drug in the body. nih.govnih.gov

Bioisosteric Replacement: Oxetanes are often used as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, to fine-tune a molecule's properties while maintaining its biological activity. nih.govacs.org

The fusion of the piperazine and oxetane motifs in 1-methyl-4-(oxetan-3-yl)piperazine creates a building block with a unique combination of these desirable attributes, making it a highly attractive component in the design of new therapeutic agents.

Historical Overview of Research Pertaining to 1 Methyl 4 Oxetan 3 Yl Piperazine Analogs

While specific historical research on 1-methyl-4-(oxetan-3-yl)piperazine itself is not extensively documented in early literature, the development of its constituent parts, piperazine (B1678402) and oxetane (B1205548), has a rich history. The synthesis and application of piperazine derivatives in medicine dates back decades. The more recent "oxetane rush" in medicinal chemistry was spurred by pioneering studies demonstrating their value as bioisosteres. acs.org

The synthesis of related oxetane-piperazine structures has been a subject of investigation. For instance, methods for creating spirocyclic piperazine-oxetanes have been developed, showcasing the chemical tractability of combining these two rings. acs.org The synthesis of 1-(oxetan-3-yl)piperazine (B1456795), the parent compound to the methylated version, is a key step and has been achieved through nucleophilic substitution reactions. ambeed.com Research into analogs has explored the impact of substituting the piperazine nitrogen with various groups to modulate activity and selectivity for specific biological targets. nih.gov For example, patent literature describes the incorporation of this compound into more complex molecules targeting specific kinases. google.com

Advanced Analytical Characterization in Research for 1 Methyl 4 Oxetan 3 Yl Piperazine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (Research Context)

High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal identification of 1-methyl-4-(oxetan-3-yl)piperazine. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

For this compound, with a molecular formula of C₈H₁₆N₂O, the expected exact mass can be calculated. synblock.comnih.gov Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument (e.g., a time-of-flight or Orbitrap analyzer) allows for the differentiation of this ion from other species with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation pathways. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. While specific experimental data for this compound is not published, fragmentation would likely involve the cleavage of the piperazine (B1678402) and oxetane (B1205548) rings. General fragmentation patterns for piperazine derivatives often involve the loss of the N-methylpiperazine moiety or cleavage within the piperazine ring itself. dokumen.pub

Table 1: Theoretical HRMS Data for this compound

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol synblock.com
Monoisotopic Mass 156.1263 g/mol
[M+H]⁺ (calculated) 157.1335

This table represents theoretical values as specific experimental data from research literature is not available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of this compound. While ¹H and ¹³C NMR provide primary information, advanced 2D NMR techniques are necessary for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group, the piperazine ring protons, and the oxetane ring protons. The chemical shifts and coupling constants would provide information about the connectivity and local environment of these protons.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the aliphatic amine and ether environments.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the piperazine and oxetane rings. For related piperazine derivatives, dynamic NMR studies have been used to investigate conformational changes, such as ring-flipping, which can lead to broadened signals at room temperature.

Although ¹H NMR data for the unmethylated analog, 1-(oxetan-3-yl)piperazine (B1456795), is available, specific, published NMR spectra for this compound could not be located. chemicalbook.com

X-ray Crystallography and Single Crystal Diffraction Analysis for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound or a salt thereof would need to be grown.

The analysis would confirm the chair conformation of the piperazine ring and the puckered nature of the oxetane ring. acs.org It would also precisely define the spatial relationship between the two rings. If a chiral derivative were synthesized, single crystal X-ray diffraction would be the gold standard for determining its absolute stereochemistry.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database or the Protein Data Bank. However, crystal structures of larger, more complex molecules containing the this compound moiety as a fragment have been reported, demonstrating its incorporation into crystalline solids. pdbj.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups around 2800-3000 cm⁻¹. The C-N stretching of the tertiary amines and the C-O-C stretching of the oxetane ether would appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the rings would likely produce distinct Raman signals. For some piperazine derivatives, Raman spectroscopy has been used to characterize different salt forms. nih.govwestmont.edu

While spectra for analogous compounds like 4-chloro-3-nitrotoluene (B146361) have been studied in detail, specific experimental FTIR or Raman data for this compound is not available in the reviewed literature. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analog Characterization

This compound itself is an achiral molecule. Therefore, standard circular dichroism (CD) and vibrational circular dichroism (VCD) would not be applicable as the compound does not have enantiomers.

However, if a chiral center were introduced into the molecule, for example, by substitution on the piperazine or oxetane ring, these chiroptical techniques would be invaluable. CD and VCD measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of chiral molecules. These techniques are particularly useful when crystallographic methods are not feasible. For instance, chiral separation of related compounds has been achieved using capillary electrophoresis, a technique often coupled with spectroscopic detection. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Purity Assessment and Impurity Profiling in Research Samples

In a research context, ensuring the purity of a synthesized compound is critical. Hyphenated chromatographic and spectrometric techniques are the methods of choice for this purpose.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for separating the target compound from any impurities, starting materials, or by-products from its synthesis. mdpi.com The high sensitivity and selectivity of MS/MS allow for the detection and potential identification of impurities even at trace levels. A validated LC-MS/MS method would be essential for quantitative analysis in further studies. For related nitrosopiperazine impurities, LC-MS/MS methods have been developed for trace-level quantification. researchgate.net

GC-MS/MS: Gas chromatography-tandem mass spectrometry could also be employed, particularly if the impurities are volatile. The compound itself may require derivatization to improve its volatility for GC analysis.

Impurity profiling is a key component of chemical research, as impurities can significantly affect the outcomes of biological assays. A comprehensive impurity profile would identify and quantify any related substances, such as isomers, degradation products, or residual reactants.

Chemical Biology Applications and Tool Development Utilizing 1 Methyl 4 Oxetan 3 Yl Piperazine

1-Methyl-4-(oxetan-3-yl)piperazine as a Building Block for Chemical Probes

The this compound structure is an attractive starting point for the development of chemical probes. Its utility stems from the combination of the piperazine (B1678402) and oxetane (B1205548) rings. The oxetane group can improve key properties such as solubility and metabolic stability while providing a three-dimensional structure that can explore chemical space more effectively than flat aromatic rings. acs.orgacs.org The piperazine moiety offers a synthetically accessible nitrogen atom that can be readily functionalized, allowing for the attachment of various reporter groups or reactive functionalities.

The parent compound, 1-(oxetan-3-yl)piperazine (B1456795), serves as a foundational building block for more complex molecules, including those developed as inhibitors for targets like phosphoinositide 3-kinase δ (PI3Kδ). mdpi.comresearchgate.net The methylation of the distal piperazine nitrogen to form this compound can subtly alter the molecule's properties, for instance, by increasing its basicity or introducing specific steric contacts that may enhance binding affinity to a target protein. acs.org These characteristics make the scaffold a prime candidate for constructing probes designed for high specificity and improved cellular permeability.

Design and Synthesis of Fluorescently Tagged and Affinity-Based Probes Incorporating the this compound Scaffold

The development of chemical probes requires the covalent attachment of a reporter group, such as a fluorophore for imaging or an affinity tag like biotin (B1667282) for pulldown experiments. The this compound scaffold is amenable to such modifications, typically by first synthesizing a derivative where the methyl group is replaced by a linker suitable for conjugation.

The synthesis of these probes often starts with the core intermediate, 1-(oxetan-3-yl)piperazine. ambeed.com Standard organic chemistry reactions can be employed to introduce linkers with terminal functional groups (e.g., carboxylic acids, amines, alkynes, or azides) onto one of the piperazine nitrogens. These functionalized intermediates can then be coupled to the desired tag. For example, a piperazine derivative with a primary amine linker could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Table 1: Illustrative Synthetic Strategy for Probe Development

Probe TypeStarting MaterialKey ReagentsResulting Probe Structure (Example)Application
Fluorescent Probe 1-(Oxetan-3-yl)piperazine1. Boc-protected amino acid linker2. Fluorescein-NHS esterFluorescein-Linker-(oxetan-3-yl)piperazineCellular Imaging, Flow Cytometry
Affinity Probe 1-(Oxetan-3-yl)piperazine1. Carboxylic acid linker2. Biotin-amine, EDC/NHS couplingBiotin-Linker-(oxetan-3-yl)piperazineTarget Identification, Protein Pulldown

This table presents hypothetical examples based on standard bioconjugation techniques.

Applications in Target Identification and Validation Studies using this compound Derivatives

Derivatives of the (oxetan-3-yl)piperazine scaffold have been instrumental in target identification and validation, most notably in the development of selective enzyme inhibitors. For instance, extensive research has been conducted on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating this scaffold as inhibitors of PI3Kδ. mdpi.com In these studies, the (oxetan-3-yl)piperazine moiety is systematically modified to explore the structure-activity relationship (SAR) and validate PI3Kδ as a therapeutic target.

By synthesizing a library of analogs where the core scaffold is kept constant while peripheral substituents are varied, researchers can identify the key molecular interactions responsible for target engagement and biological activity. Affinity-based probes derived from potent inhibitors can then be used in proteomic studies to confirm the intended target and identify potential off-target interactions within the cellular environment.

Table 2: Research Findings on (Oxetan-3-yl)piperazine Derivatives in Target Validation

Lead Compound DerivativeTargetResearch FocusKey FindingReference
5-(1H-indol-4-yl)-7-(morpholin-4-yl)-2-((4-(oxetan-3-yl)piperidin-1-yl)methyl)pyrazolo[1,5-a]pyrimidinePI3KδDevelopment of selective PI3Kδ inhibitorsThe oxetane-containing substituent was explored to optimize potency and selectivity against related kinases. mdpi.com
N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamideBACE1Inhibitors of β-secretase for Alzheimer's diseaseThe (oxetan-3-yl)piperazine moiety was incorporated to enhance physicochemical properties and target engagement. nih.gov

Strategies for Modulating Protein-Protein Interactions with this compound Analogs

Modulating protein-protein interactions (PPIs) represents a significant challenge in drug discovery due to the large, often flat, and featureless interfaces involved. Small molecules capable of disrupting or stabilizing these interactions are of immense value. The rigid, three-dimensional nature of the this compound scaffold makes it an excellent framework for building potential PPI modulators.

The strategy involves using the scaffold to project chemical substituents into specific vectors in three-dimensional space, mimicking the key contact residues (e.g., "hot spots") at the PPI interface. By creating libraries of compounds based on this scaffold with diverse chemical decorations, it is possible to screen for molecules that can effectively compete with one of the protein partners, thereby disrupting the interaction. While specific examples directly utilizing this compound for PPI modulation are not yet prominent in the literature, the general utility of piperazine-based scaffolds in this area is well-established.

Bioorthogonal Chemistry and Click Chemistry Strategies Employing the this compound Framework

Bioorthogonal chemistry refers to reactions that can be performed in a living system without interfering with native biochemical processes. google.com "Click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, is a prime example. Incorporating a bioorthogonal handle into a molecule based on the this compound framework allows for its specific labeling and visualization in a biological context.

The synthesis involves modifying the scaffold with a minimally intrusive reactive group, such as a terminal alkyne or an azide. This functionalized probe can be administered to cells or organisms, where it binds to its target. Subsequently, a reporter molecule (e.g., a fluorophore or affinity tag) bearing the complementary reactive handle can be introduced, leading to a specific "click" reaction that covalently labels the target-probe complex in situ. This powerful strategy is used for applications ranging from imaging the localization of a target protein to identifying its binding partners.

Table 3: Potential Bioorthogonal Probes Based on the this compound Scaffold

Bioorthogonal HandleProbe Structure (Conceptual)Complementary Reaction PartnerReaction Type
Terminal Alkyne Alkyne-Linker-(oxetan-3-yl)piperazine-CH₃Azide-FluorophoreCopper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (CuAAC/SPAAC)
Azide Azide-Linker-(oxetan-3-yl)piperazine-CH₃Alkyne-BiotinCuAAC/SPAAC
Tetrazine Tetrazine-Linker-(oxetan-3-yl)piperazine-CH₃trans-Cyclooctene (TCO)-DrugInverse-Electron-Demand Diels-Alder Cycloaddition

This table illustrates how the core scaffold could be functionalized for use in common bioorthogonal reactions.

Future Research Directions and Emerging Paradigms for 1 Methyl 4 Oxetan 3 Yl Piperazine

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 1-Methyl-4-(oxetan-3-yl)piperazine Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogs based on the this compound scaffold. nih.gov These computational tools can navigate the vast chemical space to identify novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. nih.govnih.gov

Future research will likely focus on several key areas:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of piperazine- and oxetane-containing compounds to generate novel molecular structures. mdpi.com This approach can propose unique analogs of this compound that human chemists might not intuitively conceive, expanding the accessible chemical space.

Predictive ADMET Modeling: A significant challenge in drug discovery is early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be developed to predict these properties for virtual analogs, flagging potential liabilities such as poor solubility or metabolic instability before resource-intensive synthesis is undertaken. nih.govresearchgate.net For instance, models could predict how modifications to the piperazine (B1678402) or other parts of a larger molecule containing this scaffold would affect properties like hERG inhibition or cytochrome P450 (CYP) enzyme interactions. nih.gov

Optimization of Structure-Activity Relationships (SAR): By analyzing large datasets from high-throughput screening, ML can identify subtle patterns in the structure-activity relationships of this compound derivatives. researchgate.net This enables a more efficient lead optimization process, guiding chemists to make modifications that are most likely to improve biological activity against a specific target. researchgate.net

Table 1: Applications of AI/ML in the Development of this compound Analogs

AI/ML ApplicationDescriptionPotential Impact
Generative Chemistry Employs deep learning models to design novel molecular structures from scratch.Rapidly generates diverse and unique analogs, exploring new areas of chemical space.
Predictive QSAR Develops Quantitative Structure-Activity Relationship models to predict biological activity. mdpi.comPrioritizes the synthesis of compounds with the highest predicted potency.
ADMET Prediction Uses machine learning to forecast pharmacokinetic and toxicity profiles. researchgate.netReduces late-stage attrition by identifying compounds with unfavorable properties early on. mdpi.com
Automated Synthesis Planning AI algorithms predict viable synthetic routes for novel, computer-generated molecules.Accelerates the "Make" phase of the discovery cycle by suggesting efficient chemical pathways.

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches for this compound

The synthesis of this compound and its more complex derivatives is an area ripe for innovation, with a growing emphasis on efficiency and sustainability. Future research will likely move beyond traditional methods to embrace greener and more advanced synthetic strategies.

Current approaches often involve the nucleophilic substitution or reductive amination of piperazine derivatives with oxetane-containing electrophiles, such as oxetan-3-one. acs.org While effective, these methods can sometimes require harsh conditions or multi-step processes. chimia.ch Future directions will focus on:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction speed, improved safety, higher yields, and greater scalability. mdpi.com Applying microwave irradiation or flow reactors to the synthesis of piperazine derivatives can drastically reduce reaction times and energy consumption, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Catalyst-Free and Biocatalytic Methods: The development of synthetic routes that minimize or eliminate the need for heavy metal catalysts is a key goal of sustainable chemistry. researchgate.net Research into catalyst-free reactions or the use of biodegradable and reusable catalysts, such as enzymes, for the synthesis of piperazine-containing molecules is a promising frontier. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel (one-pot) or where three or more reactants combine in a single step (multicomponent reactions) significantly improves efficiency. researchgate.netresearchgate.net These approaches reduce the need for intermediate purification steps, saving time, solvents, and resources. Future work could develop a multicomponent reaction that assembles the core this compound scaffold or its derivatives in a single, highly efficient step.

Table 2: Comparison of Synthetic Approaches for Piperazine Derivatives

Synthetic MethodTraditional ApproachGreen/Novel Approach
Energy Source Conventional heating (reflux) for extended periods.Microwave irradiation or ultrasonication to reduce time and energy. researchgate.net
Catalysis Use of stoichiometric reagents or heavy metal catalysts.Heterogeneous, recyclable catalysts or enzyme-mediated synthesis. mdpi.com
Solvents Often relies on volatile organic compounds (VOCs).Use of greener solvents like water or solvent-free (trituration) methods. researchgate.net
Process Multi-step synthesis with intermediate isolation.One-pot or multicomponent reactions to improve atom economy. researchgate.net

Expansion of the Chemical Space and Target Landscape for this compound Derivatives

The this compound moiety is a versatile scaffold that can be incorporated into molecules targeting a wide array of biological proteins. researchgate.netamazonaws.com Its ability to improve physicochemical properties makes it an attractive component for modulating activity against various target classes. acs.orgnih.gov Future research will focus on systematically exploring this potential to expand into new therapeutic areas.

The primary role of this scaffold is often to serve as a building block that imparts favorable drug-like properties. nih.govchimia.ch For example, the oxetane (B1205548) can act as a bioisosteric replacement for metabolically labile groups like morpholines or sterically demanding but lipophilic groups like gem-dimethyls. acs.orgsemanticscholar.org The piperazine nitrogen's basicity can be finely tuned by the electron-withdrawing effect of the adjacent oxetane, which can be crucial for optimizing target engagement and reducing off-target effects like hERG inhibition. acs.orgsemanticscholar.org

Key future directions include:

Kinase Inhibitors: Derivatives have already shown promise as inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and PI3K. nih.govmdpi.com The solvent-exposed nature of the piperazine-oxetane moiety in many kinase binding sites makes it an ideal point for modification to enhance selectivity and potency. semanticscholar.org Future exploration will likely target other kinase families implicated in cancer and autoimmune diseases. nih.gov

GPCRs and Ion Channels: The piperazine core is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and ion channels. The unique properties of the this compound fragment could be used to design novel modulators for these target classes, which are relevant in neuroscience, cardiovascular disease, and metabolic disorders.

Epigenetic Targets: There is an opportunity to incorporate this scaffold into inhibitors of epigenetic enzymes, where improvements in solubility and cell permeability are often needed.

Table 3: Potential Target Classes for this compound Derivatives

Target ClassRationale for ExplorationExample Therapeutic Areas
Kinases Proven utility in existing kinase inhibitors (e.g., BTK, PI3K). Scaffold improves solubility and allows for solvent-front interactions. semanticscholar.orgnih.govOncology, Immunology, Inflammation
GPCRs The piperazine motif is a classic element in many GPCR ligands. researchgate.net The oxetane can modulate pKa and improve ADME properties.CNS Disorders, Metabolic Disease
Ion Channels The basic nitrogen of the piperazine can be critical for channel blocking. Oxetane can reduce hERG liability. acs.orgCardiovascular Disease, Pain
Epigenetic Proteins Scaffold can improve the drug-like properties of molecules targeting histone-modifying enzymes or bromodomains.Oncology, Genetic Disorders

Development of Advanced Computational Models for Predicting Molecular Interactions and Properties

Advanced computational models are indispensable for accelerating the discovery and optimization of drugs based on the this compound scaffold. These in silico techniques provide crucial insights into how structural modifications influence a molecule's behavior, guiding more rational and efficient drug design. nih.gov

Future computational efforts will be directed towards creating more accurate and predictive models:

Quantitative Structure-Activity Relationship (QSAR) Models: By building mathematical models that correlate structural features with biological activity, 2D- and 3D-QSAR studies can predict the potency of novel, unsynthesized analogs. mdpi.com For this scaffold, QSAR models could elucidate the precise impact of substitutions on the piperazine ring or the core structure to which it is attached, helping to prioritize the most promising candidates for synthesis. researchgate.net

Molecular Docking and Dynamics Simulations: These methods simulate the binding of a ligand to its protein target at an atomic level. nih.gov For derivatives of this compound, docking can predict the binding pose within a target's active site, while molecular dynamics simulations can reveal the stability of these interactions over time and the role of key residues. nih.gov This is crucial for understanding the basis of potency and selectivity.

Table 4: Computational Tools in the Development of this compound Analogs

Computational MethodApplicationKey Insights Provided
QSAR Modeling Predict biological activity based on chemical structure. mdpi.comIdentifies key structural descriptors (e.g., electronic, steric) that drive potency.
Molecular Docking Predict the preferred binding orientation of a ligand to a protein target. nih.govElucidates binding mode and key hydrogen bonds or hydrophobic interactions.
Molecular Dynamics Simulate the movement of atoms in a ligand-protein complex over time.Assesses the stability of the binding pose and flexibility of the complex.
ADMET Prediction In silico models to forecast pharmacokinetic and toxicity profiles. researchgate.netPredicts properties like solubility, permeability, metabolic stability, and potential toxicities.

Role of this compound in Emerging Therapeutic Modalities and Modality Switching

The this compound scaffold is well-positioned to play a significant role in the development of emerging therapeutic modalities that go beyond traditional occupancy-based pharmacology. These novel approaches, such as targeted protein degradation, offer new ways to address diseases that have been difficult to treat with conventional small-molecule inhibitors.

The most prominent emerging modality for this scaffold is in the design of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. nih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Future research will explore:

Incorporation into PROTAC Linkers: The piperazine moiety is increasingly being used within the linker of PROTACs. nih.gov It can add a degree of rigidity and, being protonatable, can improve the often-poor solubility of these high-molecular-weight molecules. The this compound fragment could be a highly valuable linker component, with the oxetane further enhancing polarity and the methyl group potentially modulating the pKa and conformational dynamics of the linker. nih.gov

Use as a Target-Binding Warhead: For targets where this compound derivatives are known inhibitors (e.g., certain kinases), this fragment can serve as the "warhead" of the PROTAC. This allows for the conversion of an inhibitor into a degrader, which can offer advantages such as more profound and durable pathway inhibition and the potential to overcome resistance mechanisms.

Molecular Glues: Another emerging area is the development of "molecular glues," which are small molecules that induce or stabilize an interaction between two proteins that would not normally associate, often leading to the degradation of one of the proteins. nih.gov While less predictable than PROTAC design, high-throughput screening of libraries containing diverse fragments like this compound could identify novel molecular glue degraders.

Collaborative Research Initiatives and Data Sharing in the Field of this compound Chemistry

Future progress in this area will be bolstered by:

Open Science Platforms: Public databases and platforms are crucial for consolidating chemical and biological data. Platforms like CDD Vault, Torx, and Scispot are being developed to facilitate the management and sharing of discovery data, which is essential for building the robust datasets needed for powerful AI/ML models. collaborativedrug.comtorx-software.comscispot.com

Pre-competitive Consortia: Pharmaceutical companies are increasingly engaging in pre-competitive collaborations to tackle shared challenges, such as validating new drug targets or developing novel platform technologies. A consortium focused on exploring the chemical space of underexploited fragments like oxetanes could rapidly advance the field.

Academic-Industrial Partnerships: Collaborations between academic labs, which often excel at novel synthesis and basic biological discovery, and industrial partners, with their expertise in large-scale screening and drug development, are vital. Such partnerships can efficiently translate foundational research on this compound analogs into tangible therapeutic candidates.

Standardized Data Formats: The adoption of standardized formats for chemical and biological data, such as SMILES and InChI for small molecules, ensures that data from different sources can be easily integrated and analyzed. scispot.com This interoperability is a cornerstone of effective large-scale data sharing and the development of global predictive models.

By fostering an ecosystem of collaboration and open data, the research community can more effectively and efficiently explore the full therapeutic potential of the this compound scaffold and its derivatives. certara.com

Q & A

Q. What are the most effective synthetic routes for 1-methyl-4-(oxetan-3-yl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling oxetane derivatives with piperazine precursors. A common approach uses nucleophilic substitution between 3-oxetanyl halides and 1-methylpiperazine under basic conditions (e.g., K2_2CO3_3 in acetonitrile at 80°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . For example, highlights coupling reactions using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) for similar piperazine derivatives. Purification via column chromatography or recrystallization is critical to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key structural features confirmed?

  • NMR : 1^1H NMR confirms the oxetane ring (δ 4.5–5.0 ppm for oxetanyl protons) and piperazine methyl group (δ 2.3–2.5 ppm). 13^{13}C NMR identifies quaternary carbons in the oxetane ring (~80 ppm) .
  • IR : Stretching vibrations at 1100–1250 cm1^{-1} (C-O-C in oxetane) and 2800–2900 cm1^{-1} (C-H in piperazine) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 171) validate the molecular formula .

Q. What are the primary biological targets of piperazine derivatives like this compound?

Piperazines often target neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes like kinases. For example, shows that 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine inhibits FLT3 kinase in leukemia cell lines. Radioligand binding assays (e.g., 3^3H-labeled ligands) and enzyme-linked immunosorbent assays (ELISAs) are standard for quantifying target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from structural isomerism or assay variability. For instance, notes that positional isomers of trifluoromethylbenzyl-piperazine exhibit divergent FLT3 inhibition. To address this:

  • Perform structure-activity relationship (SAR) studies using X-ray crystallography to map binding interactions .
  • Validate bioactivity across multiple cell lines (e.g., MV4-11 vs. MOLM-14 AML cells) to rule out cell-specific effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target specificity .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility. demonstrates that oxadiazole-containing piperazines improve oral bioavailability via reduced first-pass metabolism .
  • Metabolic Stability : Replace metabolically labile oxetane groups with bioisosteres (e.g., tetrahydrofuran) while retaining target affinity .
  • Prodrug Design : Esterify amine groups to enhance membrane permeability, as seen in ethyl piperazine carboxylate derivatives .

Q. How do computational methods aid in predicting the reactivity and supramolecular assembly of this compound?

  • Density Functional Theory (DFT) : Models electronic effects of the oxetane ring, predicting nucleophilic attack sites (e.g., oxetanyl oxygen) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., FLT3 kinase) to prioritize derivatives for synthesis .
  • Crystal Engineering : Predicts packing motifs (e.g., hydrogen-bonded chains) based on analogs like 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, which forms C–H⋯O hydrogen-bonded sheets .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s potential in overcoming multidrug resistance (MDR)?

  • Efflux Pump Inhibition : Co-administer with fluorescent substrates (e.g., rhodamine 123) in P-glycoprotein-overexpressing cell lines (e.g., Caco-2). Measure intracellular accumulation via flow cytometry .
  • Synergy Studies : Use Chou-Talalay combination index (CI) to assess synergy with chemotherapeutics (e.g., doxorubicin) .

Q. What analytical workflows address challenges in quantifying trace impurities during synthesis?

  • HPLC-MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.